molecular formula C24H29NO5 B15376571 N-Fmoc-N-methyl-O-(3-methylbutyl)-L-Serine

N-Fmoc-N-methyl-O-(3-methylbutyl)-L-Serine

Katalognummer: B15376571
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: OQQMLMWTKXFVKW-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Fmoc-N-methyl-O-(3-methylbutyl)-L-Serine is a synthetic amino acid derivative extensively used in peptide synthesis and medicinal chemistry. The compound features three key modifications:

  • N-Fmoc protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group safeguards the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions .
  • N-methylation: The methyl group on the nitrogen enhances metabolic stability and reduces hydrogen-bonding capacity, improving membrane permeability in peptide therapeutics .
  • O-(3-methylbutyl) side chain: This branched alkyl ether modifies steric bulk and lipophilicity, influencing solubility and peptide backbone conformation.

Eigenschaften

Molekularformel

C24H29NO5

Molekulargewicht

411.5 g/mol

IUPAC-Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-methylbutoxy)propanoic acid

InChI

InChI=1S/C24H29NO5/c1-16(2)12-13-29-15-22(23(26)27)25(3)24(28)30-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,26,27)/t22-/m0/s1

InChI-Schlüssel

OQQMLMWTKXFVKW-QFIPXVFZSA-N

Isomerische SMILES

CC(C)CCOC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Kanonische SMILES

CC(C)CCOCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Below is a comparative analysis of key Fmoc-protected serine derivatives:

Compound Protecting Groups Molecular Formula Molecular Weight (g/mol) Key Properties Applications
N-Fmoc-N-methyl-O-(3-methylbutyl)-L-Serine N-Fmoc, N-Me, O-(3-methylbutyl) Not explicitly listed ~400 (estimated) Enhanced lipophilicity; moderate steric hindrance Peptide drug design, membrane-permeable probes
N-Fmoc-O-tert-butyl-L-serine N-Fmoc, O-tBu C₂₂H₂₅NO₅ 383.43 Acid-labile protection (cleaved with TFA); high solubility in organic solvents SPPS, glycopeptide synthesis
N-Fmoc-O-ethyl-L-serine N-Fmoc, O-Et C₂₀H₂₁NO₅ 355.38 Moderate stability; lower steric bulk compared to tBu Flexible peptide backbone engineering
N-Fmoc-O-trityl-L-serine N-Fmoc, O-Trityl C₃₉H₃₃NO₄ 603.69 Acid-sensitive; extreme steric hindrance Orthogonal protection strategies
N-Fmoc-O-(tetraacetyl-mannosyl)-L-serine N-Fmoc, O-glycosyl C₃₃H₃₇NO₁₄ 683.64 Carbohydrate conjugation; enzymatic or acidic deprotection Glycopeptide vaccines, bioconjugation
N-Fmoc-N-methyl-O-tert-butyl-L-serine N-Fmoc, N-Me, O-tBu C₂₃H₂₇NO₅ 397.47 Combines N-methylation (stability) with tBu protection (acid-labile cleavage) Bioactive peptide libraries

Key Research Findings

Stability and Deprotection
  • O-(3-methylbutyl) : Expected to exhibit greater stability than O-Et but less than O-tBu under acidic conditions. Cleavage may require stronger acids (e.g., HCl/dioxane) compared to TFA-sensitive O-tBu .
  • N-Fmoc Group : Removed with 20% piperidine in DMF, consistent across all analogs .
Physicochemical Properties
  • Lipophilicity : O-(3-methylbutyl) increases logP compared to O-Et or O-tBu, enhancing blood-brain barrier penetration in therapeutic peptides.
  • Solubility : Branched alkyl chains reduce aqueous solubility, necessitating polar aprotic solvents (e.g., DMF, DCM) for SPPS .

Q & A

Q. What are the critical steps in synthesizing N-Fmoc-N-methyl-O-(3-methylbutyl)-L-Serine to ensure high purity and yield?

  • Methodological Answer: Synthesis involves sequential protection of the amino and hydroxyl groups. The Fmoc group is introduced to protect the amine, while the 3-methylbutyl ether safeguards the hydroxyl group. Key steps include:
  • Amino Protection: React L-serine with Fmoc-Cl (9-fluorenylmethyl chloroformate) under alkaline conditions (pH 8–9) to form the Fmoc-protected intermediate.
  • N-Methylation: Use methyl iodide in the presence of a base (e.g., NaH) to methylate the α-amino group.
  • Hydroxyl Protection: Etherify the hydroxyl group with 3-methylbutyl bromide using a mild base (e.g., K₂CO₃) in anhydrous DMF.
  • Purification: Employ reverse-phase HPLC with a C18 column and a methanol/water gradient to isolate the product (>97% purity). Recrystallization from ethyl acetate/hexane can further enhance purity .

Q. How do the methyl and 3-methylbutyl groups influence solubility and stability during peptide synthesis?

  • Methodological Answer: The N-methyl group reduces hydrogen-bonding capacity, improving solubility in organic solvents like DCM or DMF, which is critical for solid-phase peptide synthesis (SPPS). The 3-methylbutyl ether enhances steric protection of the hydroxyl group, preventing unintended side reactions (e.g., β-elimination) during acidic or basic deprotection steps. However, the bulky 3-methylbutyl group may reduce coupling efficiency in automated SPPS due to steric hindrance, necessitating optimized activation reagents (e.g., HATU) .

Q. What analytical techniques are essential for characterizing N-Fmoc-N-methyl-O-(3-methylbutyl)-L-Serine?

  • Methodological Answer:
  • Chiral Purity: Use chiral HPLC with a cellulose-based column and a hexane/isopropanol mobile phase to resolve enantiomeric impurities (<0.5% D-isomer) .
  • Structural Confirmation: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify methyl (δ 1.0–1.5 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm). ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]⁺ ~463.5 Da) .
  • Thermal Stability: Differential scanning calorimetry (DSC) to assess decomposition temperature (>200°C) .

Advanced Research Questions

Q. How can coupling efficiency be optimized in SPPS when using sterically hindered derivatives like N-Fmoc-N-methyl-O-(3-methylbutyl)-L-Serine?

  • Methodological Answer:
  • Activators: Replace standard HBTU with HATU or PyAOP for stronger activation of the carboxyl group.
  • Coupling Time: Extend reaction time to 2–4 hours (vs. 30–60 minutes for standard residues).
  • Double Coupling: Perform sequential couplings with fresh reagents to ensure >95% incorporation.
  • Microwave Assistance: Use microwave irradiation (50°C, 20 W) to accelerate reaction kinetics .

Q. How should researchers address contradictions between theoretical and observed molecular weights or stereochemical outcomes?

  • Methodological Answer:
  • Byproduct Analysis: Use LC-MS to detect truncated peptides or deletion sequences. Adjust resin swelling (e.g., DCM pre-swelling) to improve reagent diffusion.
  • Chiral Integrity: If enantiomeric excess is compromised, re-examine the alkylation step (e.g., racemization during hydroxyl protection). Employ low-temperature (-20°C) conditions to minimize racemization .
  • Data Cross-Validation: Correlate NMR data (e.g., NOESY for spatial configuration) with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies mitigate side reactions during the deprotection of N-Fmoc-N-methyl-O-(3-methylbutyl)-L-Serine in peptide chains?

  • Methodological Answer:
  • Acid Sensitivity: Avoid prolonged exposure to TFA (trifluoroacetic acid) during resin cleavage, as the 3-methylbutyl group may undergo partial hydrolysis. Use scavengers (e.g., triisopropylsilane) to stabilize the ether linkage.
  • Base Compatibility: Use piperidine (20% in DMF) for Fmoc removal, but limit exposure to <10 minutes to prevent β-elimination of the serine side chain .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.